N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide-thiazole hybrid compound characterized by a 3-fluorophenyl-substituted thiazole core linked via an ethyl group to a 2,4-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(14(2)10-13)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRYNOQQVVQENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the sulfonation of the benzene ring and the coupling of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide exhibit significant antimicrobial properties. For example:
- In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 2 μg/ml .
Antifungal Properties
The compound also demonstrates antifungal activity. Research has highlighted its effectiveness against strains such as Candida albicans and Aspergillus fumigatus. Compounds derived from similar structures have shown MIC values ranging from 2 to 19 μg/ml against these fungal strains .
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. In experimental models, it has been shown to reduce edema significantly when compared to standard anti-inflammatory drugs like diclofenac .
Case Study 1: Antibacterial Activity
A study conducted by Vasantha et al. (2015) synthesized various thiazole derivatives and assessed their antibacterial activity against MRSA. The results demonstrated that specific derivatives exhibited superior antibacterial effects compared to standard treatments .
Case Study 2: Antifungal Efficacy
In another investigation by Moneer et al. (2016), a series of thiazole-based compounds were tested for antifungal activity against multiple strains. The findings suggested that certain modifications in the chemical structure enhanced antifungal potency significantly .
Mechanism of Action
The mechanism by which N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of sulfonamide-thiazole derivatives, as evidenced by analogs listed in . Key structural variations among these analogs include:
| Compound ID | Aryl Group on Thiazole | Substituents on Benzenesulfonamide | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target | 3-fluorophenyl | 2,4-dimethyl | C19H17FN2O4S2 | 420.48 |
| Compound 2 | 4-chlorophenyl | 2-methoxy, 4,5-dimethyl | C20H21ClN2O3S2 | 436.98 |
| Compound 4 | 4-chlorophenyl | 2-fluoro | C18H16ClFN2O2S2 | 410.91 |
| Compound 6 | Phenyl | 2,5-difluoro | C18H16F2N2O2S2 | 394.46 |
Key Observations :
- Chlorine’s larger atomic size may alter steric interactions in biological targets .
- Sulfonamide Modifications : The 2,4-dimethyl substituents on the benzenesulfonamide in the target compound increase lipophilicity compared to methoxy (Compound 2) or fluoro (Compound 4) groups, which could influence membrane permeability .
Functional Group Comparisons
- Thiazole vs. The absence of C=O groups (as seen in triazolones) may reduce hydrogen-bonding capacity but improve passive diffusion .
- Sulfonamide vs. Urea/Carboxamide : Compounds like FTBU-1 ( ) feature urea linkages instead of sulfonamides. Sulfonamides are stronger acids (pKa ~10) compared to ureas, which may affect ionization states under physiological conditions and influence target binding .
Pharmacological Implications
- Mirabegron (MBG) ( ), a β3-adrenergic receptor agonist, shares a 2-amino-thiazole motif with the target. This highlights the thiazole ring’s role in receptor binding, though MBG’s hydroxy-phenylethyl group differs significantly from the target’s sulfonamide .
- FTBU-1 ( ) and triazole-thiones ( ) demonstrate that fluorophenyl-thiazole hybrids are explored for enzyme inhibition, possibly via interactions with hydrophobic pockets or π-stacking .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 357.43 g/mol. The presence of the fluorine atom in the phenyl group and the sulfonamide contributes to its unique electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can inhibit various enzymes by binding to their active sites.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
- Modulation of Biological Pathways : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer effects across various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- IC50 Values : The compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating potent antiproliferative activity .
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antiproliferative Activity : A study found that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing cytotoxicity .
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications in the thiazole and phenyl groups can significantly impact biological activity. For example, compounds with halogen substitutions demonstrated varied levels of potency against cancer cells .
Table 1: Biological Activity Overview
| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 12 µg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF-7 | 15 µM | Apoptosis induction |
| Anticancer | HT-29 | 20 µM | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
